1-Azaspiro[4.5]decan-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-2-5-9(6-3-8)4-1-7-10-9/h8,10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDBIOQGZJNXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)O)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596971 | |
| Record name | 1-Azaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918666-98-5 | |
| Record name | 1-Azaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Azaspiro 4.5 Decan 8 Ol and Its Functionalized Analogs
Retrosynthetic Analysis and Strategic Disconnections for the 1-Azaspiro[4.5]decane Skeleton
Retrosynthetic analysis reveals several strategic disconnections for the 1-azaspiro[4.5]decane skeleton, which guide the design of synthetic pathways. A common strategy involves a disconnection of the C-N bond within the pyrrolidine (B122466) or piperidine (B6355638) ring, often leading back to a linear amino ketone or amino alcohol precursor. This approach is central to methods involving intramolecular cyclization or reductive amination.
Another powerful retrosynthetic approach involves a ring-expansion strategy. For instance, a 1-azaspiro[4.5]decane skeleton can be envisioned as arising from a 1-azaspiro[4.4]nonane system, or conversely, it can serve as a precursor to a larger 1-azaspiro[5.5]undecane skeleton via ring expansion. rsc.org A formal synthesis of histrionicotoxin (B1235042) alkaloids utilized this concept, where a 1-azaspiro[4.5]decane intermediate was subjected to a samarium iodide (SmI₂)-mediated ring expansion to construct the target 1-azaspiro[5.5]undecane core. rsc.org
Further disconnections can be made across the carbon-carbon bonds of either ring. Breaking a bond in the cyclohexane (B81311) ring can lead to precursors suitable for annulation or aldol-type cyclizations. Disconnecting the pyrrolidine ring can point towards strategies involving cycloaddition reactions or the cyclization of acyclic precursors containing both the nitrogen and the required carbon chain. The choice of disconnection is often dictated by the availability of starting materials and the desired stereochemical outcome. uniurb.it
Convergent and Linear Synthetic Pathways to the Azaspiro[4.5]decan-8-ol Core
Cyclocondensation reactions, particularly three-component condensations, offer a direct route to highly substituted 2-azaspiro[4.5]decane derivatives. These reactions typically involve the condensation of a phenol (B47542) or anisole (B1667542) derivative, an α-branched aldehyde like isobutyraldehyde (B47883), and a nitrile in the presence of a strong acid such as concentrated sulfuric acid. researchgate.netresearchgate.net This method constructs the spirocyclic core in a single step, although it often yields spirocyclohexadienone products that would require further steps, like reduction, to achieve the 1-azaspiro[4.5]decan-8-ol structure. For example, the reaction of 2,6-dimethylphenol (B121312) with isobutyraldehyde and various nitriles yields 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net
Annulation strategies, where one ring is built onto an existing one, are also prevalent. This can involve the reaction of a cyclic ketone with reagents that provide the atoms for the second ring. For example, a one-pot three-component cyclocondensation of hydrazides, appropriate ketones, and sulfanyl (B85325) acids has been used to synthesize N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, demonstrating the assembly of the spiro-thiazolidinone ring system. researchgate.net
| Starting Materials | Reagents | Product Type | Reference |
| 2,6-Dimethylphenol, Isobutyraldehyde, Nitriles | H₂SO₄ | 2-Azaspiro[4.5]deca-6,9-dien-8-ones | researchgate.net |
| Hydrazides, Ketones, Sulfanyl acids | Toluene (reflux) | N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides | researchgate.net |
| 1,4-Dioxaspiro[4.5]decan-8-one, Amines, Isothiocyanates | CuI, Toluene | Thiazolidin-2-imines | acs.org |
Intramolecular cyclization is a cornerstone in the synthesis of azaspirocycles. These strategies involve creating a linear precursor that contains all the necessary atoms, which is then induced to cyclize.
A notable example is the iodoaminocyclization. The 5-endo iodine-promoted ring closure of 4-allyl-4-(alkylamino)cyclohexanone derivatives provides a good yield of the corresponding 1-azaspiro[4.5]decanes. researchgate.net Similarly, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane features an iodine-initiated aminocyclization as a key step to form the azaspirocycle. tandfonline.com Radical translocation-cyclization reactions have also been employed, as demonstrated in the total synthesis of (-)-lepadiformine A, where the 1-azaspiro[4.5]decane skeleton was constructed via a highly diastereoselective radical cyclization of a γ-lactam derivative. nih.gov
Another approach is the mercury(II) triflate-catalyzed cycloisomerization of a linear substrate, which can form the 1-azaspiro[4.5]decane skeleton stereoselectively. rsc.org Furthermore, visible-light-induced trifluoromethylation of N-arylcinnamamides can lead to trifluoromethylated 1-azaspiro[4.5]decanes through a tandem cyclization process. researchgate.net
| Cyclization Type | Precursor Type | Key Reagent/Catalyst | Product | Reference |
| Iodoaminocyclization | 4-Allyl-4-(alkylamino)cyclohexanone | Iodine | 1-Azaspiro[4.5]decanes | researchgate.net |
| Radical Translocation-Cyclization | γ-Lactam with butenolide | Radical initiator | (-)-Lepadiformine A core | nih.gov |
| Cycloisomerization | Linear enyne substrate | Hg(OTf)₂ | 1-Azaspiro[4.5]decane skeleton | rsc.org |
| Photocatalytic Cyclization | N-Arylcinnamamides | Togni's reagent, Visible light | CF₃-containing 1-Azaspiro[4.5]decanes | researchgate.net |
Reductive amination provides a powerful method for forming the nitrogen-containing ring of the spirocycle. This process typically involves the intramolecular reaction between a ketone and an amine within the same molecule, followed by reduction of the resulting imine or enamine. A patent describes the reaction of a ketone with an amine R₁NH₂ using a reducing agent like hydrogen with a platinum catalyst or sodium borohydride (B1222165) to form the 1-azaspiro[4.5]decane system. google.com This method is versatile, allowing for the introduction of various substituents on the nitrogen atom. The key intermediate for this strategy is often an amino-ketone, where the amino group and the ketone are separated by a suitable tether, poised for cyclization.
The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that can be effectively used to construct the six-membered carbocyclic ring of the this compound system. rsc.org An intramolecular aldol reaction of a precursor containing two appropriately spaced carbonyl groups can form the cyclohexanone (B45756) or cyclohexanol (B46403) ring. While direct examples for this compound are specific to proprietary syntheses, the principle is widely applied in spirocycle synthesis. For instance, the aldol condensation of a 1,5-diketone is a key step in forming spiro intermediates. rsc.org Cascade reactions involving Michael additions followed by an aldol condensation are also powerful for creating complex spirocyclic systems, including spirooxindoles, in a single pot with high stereocontrol. nih.govresearchgate.net
Reductive Amination Approaches
Stereoselective Synthesis of this compound Derivatives
Controlling the stereochemistry of the spirocyclic core is crucial, as different stereoisomers can have vastly different biological activities. The synthesis of enantiopure 1-azaspiro[4.5]decanes has been achieved through various methods.
One approach is iodoaminocyclization of substrates derived from chiral starting materials. For example, haloaminocyclization of polysubstituted γ-aminocyclohexenes can produce 3-amino-1-azaspiro[4.5]decan-8-one derivatives with stereocontrol. researchgate.net The stereochemical outcome of such cyclizations can be influenced by the nature of the protecting groups and the reaction conditions.
Asymmetric organocatalysis has emerged as a powerful tool. For example, a one-pot Michael/Michael/aldol addition sequence catalyzed by a combination of a diphenylprolinol silyl (B83357) ether and a bifunctional quinine (B1679958) thiourea (B124793) has been used to synthesize highly substituted spirocyclic oxindoles with excellent enantioselectivities. nih.gov
Another strategy involves using a chiral auxiliary. In the synthesis of fasicularin (B1248361), a chiral N-alkoxyamide strategy was developed. thieme-connect.com The chiral alkoxy group on the amide nitrogen not only controlled the reactivity to enable an aza-spirocyclization but also acted as a stereocontrol element to establish two new stereocenters with high diastereoselectivity. thieme-connect.com Similarly, radical translocation-cyclization from a precursor bearing a chiral butenolide moiety has been shown to proceed with high diastereoselectivity. nih.gov
| Method | Key Feature | Stereochemical Control | Example Product | Reference |
| Iodoaminocyclization | Halonium-promoted cyclization | Substrate control from chiral precursors | Enantiopure 3-amino-1-azaspiro[4.5]decan-8-ones | researchgate.netacs.org |
| Organocatalysis | One-pot Michael/Michael/aldol cascade | Chiral amine and thiourea catalysts | Spirocyclic oxindoles (>99% ee) | nih.gov |
| Chiral Auxiliary | N-alkoxyamide strategy | Chiral alkoxy group on nitrogen | Fasicularin core | thieme-connect.com |
| Radical Cyclization | Chiral butenolide on precursor | Substrate-controlled diastereoselectivity | (-)-Lepadiformine A core | nih.gov |
Enantioselective Methodologies for Chiral Spirocycles
The creation of single-enantiomer spirocycles is crucial for developing effective therapeutic agents. Enantioselective synthesis aims to produce a specific stereoisomer directly, often employing chiral auxiliaries or asymmetric catalysis.
One prominent strategy involves the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinyl imines. nih.gov For instance, the addition of 2-bromobenzylmagnesium bromide to imines derived from tetralone-type ketones can proceed with high levels of diastereocontrol. nih.gov The resulting sulfinamide intermediates can then be cyclized via a palladium-catalyzed intramolecular N-arylation to form the final dibenzoazaspiro compound. nih.gov Density Functional Theory (DFT) calculations have been used to understand the stereochemical course of this reaction, confirming that noncovalent interactions play a key role in directing the stereochemical outcome. nih.gov
Asymmetric catalysis offers another powerful route. Nickel-catalyzed asymmetric cyclization of 1,4-alkynones has been shown to produce alkenyl cyclobutanols with a tetrasubstituted stereocenter, which are valuable precursors for rigid (spiro)carbocycle skeletons. researchgate.net This method provides access to highly strained, enantioenriched bioisosteres, demonstrating the potential for metal-catalyzed approaches to generate complex chiral spirocycles. researchgate.net
Diastereoselective Control in Functionalized Azaspiro[4.5]decanols
Achieving diastereoselective control is critical when multiple stereocenters are present in the target molecule. The relative orientation of substituents on the spirocyclic framework significantly influences the compound's biological activity and physical properties.
Aza-spirocyclization of N-alkoxyamides has been explored as a method to control diastereoselectivity. thieme-connect.com The cyclization can be promoted by various acids, and the choice of acid and reaction conditions can influence the ratio of the resulting diastereomers. For example, the cyclization of certain N-alkoxyamides using trifluoroacetic acid (CF₃CO₂H) in dichloromethane (B109758) at low temperatures has been shown to produce spirocyclic lactams with varying diastereomeric ratios. thieme-connect.com
| Acid Promoter | Solvent | Temperature (°C) | Diastereomeric Ratio (α:β) | Reference |
|---|---|---|---|---|
| CF₃CO₂H | CH₂Cl₂ | -78 to -20 | 1:1.1 | thieme-connect.com |
| TiCl₄ | CH₂Cl₂ | -78 to -20 | 1:1.6 | thieme-connect.com |
| BF₃·OEt₂ | CH₂Cl₂ | -78 to -20 | 1:1.2 | thieme-connect.com |
More recently, synergistic photocatalysis and organocatalysis have been employed for the [3+2] cycloaddition of cyclopropylamines with olefins to afford 2-amino-spiro[4.5]decane-6-ones. mdpi.com While some photocatalytic methods have resulted in low diastereoselectivity, the development of synergistic catalytic systems aims to improve this outcome. mdpi.com Additionally, electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones has been developed, demonstrating good diastereoselectivity without the need for external oxidants. rsc.org
Chiral Resolution Techniques
When an enantioselective synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution of a racemic mixture is employed. This involves separating the enantiomers of the final product or a key intermediate.
A classical method is diastereomeric salt formation . A racemic mixture of a chiral amine, such as an analog of this compound, can be treated with a chiral acid. sci-hub.se The resulting diastereomeric salts often have different solubilities, allowing for their separation by crystallization. For a 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate, screening of various chiral acids identified (+)-D-pyroglutamic acid as an effective resolving agent, providing the desired (R)-enantiomer with an improved chiral purity of over 99% enantiomeric excess (ee). sci-hub.se
Enzymatic resolution is a highly selective method. Lipase-catalyzed hydrolysis can effectively separate enantiomers. For example, a racemic methyl ester precursor to a spirocyclic amine was resolved using lipase-catalyzed hydrolysis with vinyl acetate (B1210297) as the acyl donor, achieving 95% ee for the separated enantiomers.
Modern chromatographic techniques are also powerful tools for chiral separation. Supercritical fluid chromatography (SFC) is particularly effective for preparative-scale separations. The final step in the synthesis of one potent 8-azaspiro[4.5]decane derivative involved a chiral separation by SFC to obtain the desired enantiomer with an enantiomeric excess of 100%. acs.org
Advanced Synthetic Techniques and Process Optimization
To improve the efficiency, scalability, and environmental impact of synthesizing complex molecules like this compound, advanced techniques such as flow chemistry, microwave-assisted synthesis, and biocatalysis are increasingly being implemented.
Application of Flow Chemistry in Spirocycle Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater scalability.
A continuous three-step flow process was successfully developed for the synthesis of a key Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine intermediate. sci-hub.se This approach was designed to avoid the use of energetic azide (B81097) intermediates on a large scale. sci-hub.se The optimization of an Sₙ2 reaction to form an azide intermediate highlighted the power of flow chemistry. sci-hub.se
| Parameter | Batch Process | Flow Process | Reference |
|---|---|---|---|
| Reaction Time | 24 hours | 10 minutes | sci-hub.se |
| Temperature | 50 °C | 150 °C | sci-hub.se |
| Reagent Stoichiometry (NaN₃) | 2.7 equiv. | 1.1 equiv. | sci-hub.se |
This transition from batch to flow not only dramatically reduced the reaction time but also allowed for the use of fewer reagents, creating a more efficient and easily scaled process. sci-hub.se Flow technology has also been utilized in the photocatalytic synthesis of γ-lactams, including azaspirocycles, demonstrating its broad applicability in constructing these scaffolds. vapourtec.comvapourtec.com
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis is a valuable technique for accelerating chemical reactions. By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov
This technology has been applied to the one-pot, three-component synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. nih.gov The condensation of a ketone, an aromatic amine, and mercaptoacetic acid under microwave irradiation provides an efficient route to these spirocyclic structures. nih.gov Similarly, N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide analogues have been synthesized using microwave assistance, highlighting the method's utility in creating libraries of spirocyclic compounds for biological screening. nih.gov The use of microwaves is often considered a green chemistry approach as it can reduce energy consumption and the use of solvents. nih.gov
Biocatalytic Approaches for Spirocyclic Precursors
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. This approach is particularly powerful for the asymmetric synthesis of chiral molecules.
Transaminases are a key class of enzymes used to produce chiral amines. In the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine, a transaminase was used to convert a spirocyclic ketone precursor into the desired (R)-enantiomer in high yield and with an excellent enantiomeric excess of 97.6%. sci-hub.se The reaction was optimized for substrate loading and pH, and a pilot reaction at an 18-gram scale demonstrated its applicability for larger-scale production. sci-hub.se During the reaction, the removal of the acetone (B3395972) byproduct was found to be beneficial for driving the equilibrium towards a higher conversion. sci-hub.se
Lipases are another class of enzymes widely used in asymmetric synthesis, particularly for the kinetic resolution of racemic alcohols and esters. rsc.org The enantioselective hydrolysis of a racemic ester using a lipase (B570770) from Burkholderia cepacia has been used to produce a chiral acid precursor for the synthesis of the alkaloid (−)-sparteine, yielding the desired enantiomer in >98% ee. rsc.org Such biocatalytic kinetic resolutions are a well-established and efficient method for accessing enantiomerically pure building blocks for the synthesis of complex spirocyclic targets. rsc.org
Utility of Key Synthetic Intermediates and Precursors
Role of Piperidone Derivatives in Spirocyclic Synthesis
Piperidone derivatives are fundamental building blocks in the synthesis of a wide array of azaspirocycles. tandfonline.com Their utility stems from the presence of a reactive carbonyl group and a nitrogen atom within a six-membered ring, providing a robust platform for constructing the second, fused ring of the spiro system.
A common strategy involves the direct reaction of a piperidone with a suitable bifunctional reagent. For instance, 1-benzyl piperidin-4-one can undergo a Strecker reaction with aniline (B41778) and trimethylsilyl (B98337) cyanide to produce an α-amino nitrile. This intermediate is then manipulated to form a spirocyclic imidazolinone, demonstrating the transformation of a simple piperidone into a more complex spiro-heterocycle. nih.gov Similarly, the condensation of substituted piperidin-4-ones, such as 3-ethyl-2,6-diphenylpiperidin-4-one, with reagents like mercaptoethanol can yield 1-oxa-4-thia-8-azaspiro[4.5]decane derivatives. tandfonline.com
Another key application of piperidone derivatives is in multicomponent reactions. A one-pot, three-component reaction involving a cyclohexanone derivative, an aromatic amine, and mercaptoacetic acid is a well-established method for preparing 1-thia-4-azaspiro[4.5]decan-3-ones. nih.govmdpi.com This approach efficiently assembles the spiro-thiazolidinone core structure. The piperidone moiety itself can also be protected to allow for selective reactions elsewhere in the molecule, a strategy discussed in more detail in section 2.5.3.
The following table summarizes examples of piperidone derivatives and their roles in spirocyclic synthesis.
| Piperidone Derivative | Reagents | Resulting Spirocycle | Reference |
| 1-Benzyl piperidin-4-one | Aniline, Trimethylsilyl cyanide | Spirocyclic imidazolinone | nih.gov |
| 3-Ethyl-2,6-diphenylpiperidin-4-one | Mercaptoethanol, Boron trifluoride etherate | 6-Ethyl-7,9-diphenyl-1-oxa-4-thia-8-azaspiro[4.5]decane | tandfonline.com |
| 4-Piperidone (B1582916) | Ethylene (B1197577) glycol, Acid catalyst | 1,4-Dioxa-8-azaspiro[4.5]decane (protected ketone) | ontosight.ai |
| Cyclohexanone/Methylcyclohexanone | Aromatic amine, Thioglycolic acid | 1-Thia-4-azaspiro[4.5]decan-3-one derivatives | nih.govmdpi.com |
Preparation and Transformation of Spirocyclic Ketones (e.g., 1-azaspiro[4.5]decan-8-one)
Spirocyclic ketones, particularly 1-azaspiro[4.5]decan-8-one, are pivotal intermediates in the synthesis of this compound and its functionalized analogs. The preparation of these ketones can be achieved through various cyclization strategies. One notable method is the haloaminocyclization of polysubstituted γ-aminocyclohexenes, which yields derivatives of 3-amino-1-azaspiro[4.5]decan-8-one. researchgate.net An alternative intramolecular cyclization involves treating a precursor containing both an amine and a suitably positioned ester or nitrile with a strong base like sodium hydride to forge the piperidine ring onto a cyclopentane (B165970) core. google.com
Once formed, these spirocyclic ketones are amenable to a range of chemical transformations, allowing for the introduction of further molecular diversity. The most direct and crucial transformation is the reduction of the ketone to the corresponding alcohol, which yields the target compound, this compound. This reduction can be accomplished using various metal hydride reagents, such as sodium borohydride. google.com
Beyond simple reduction, the ketone functionality serves as a handle for other modifications. For example, 1-thia-4-azaspiro[4.5]decan-3-one can react with aldehydes like 5-methylfurfural (B50972) in the presence of a base to form α,β-unsaturated ylidene derivatives. mdpi.com Furthermore, these spiro ketones can participate in more complex palladium-mediated cyclization reactions to construct even more elaborate polycyclic systems. researchgate.net
Key transformations of spirocyclic ketones are outlined below:
| Spirocyclic Ketone | Transformation | Reagents/Conditions | Product | Reference |
| 1-Azaspiro[4.5]decan-4-one | Reduction | Sodium borohydride, Ethanol | 1-Azaspiro[4.5]decan-4-amine | google.com |
| 1-Thia-4-azaspiro[4.5]decan-3-one | Aldol Condensation | 5-Methylfurfural, Ethanolic NaOH | Arylidine derivative | mdpi.com |
| Azaspiro[4.5]decan-8-ones | Pd-mediated Cyclization | Palladium catalyst | Fused polycyclic systems | researchgate.net |
| 1-Azaspiro[4.5]decan-8-one | Reduction | Metal hydride (e.g., NaBH₄) | This compound | google.com |
Intermediates with Protected Functionalities
In the multistep synthesis of complex molecules like this compound analogs, the use of protecting groups is essential to ensure chemoselectivity. Functional groups that might interfere with a desired reaction are temporarily masked and then deprotected at a later stage.
The secondary amine of the piperidine ring is a common site for protection. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose. For instance, in the synthesis of a chiral 1-oxa-8-azaspiro[4.5]decan-3-amine, the piperidine nitrogen was protected with a Boc group to prevent unwanted side reactions during the formation and reduction of an azide intermediate. sci-hub.se The Boc group can be conveniently removed under acidic conditions, for example, with trifluoroacetic acid (TFA). nih.gov Other common amino-protecting groups include the benzyloxycarbonyl (Cbz) group. google.com
The carbonyl group of piperidone or a spirocyclic ketone can also be protected, most commonly as a ketal. The reaction of 4-piperidone with ethylene glycol in the presence of an acid catalyst forms 1,4-dioxa-8-azaspiro[4.5]decane. ontosight.ai This ketal is stable under many reaction conditions, effectively shielding the ketone from nucleophiles or reducing agents while modifications are made to other parts of the molecule. ontosight.ai The carbonyl group can be readily restored by acid-catalyzed hydrolysis. This strategy is crucial for syntheses that require manipulation of substituents on the piperidine ring without affecting the ketone. ontosight.ai
| Functional Group | Protecting Group | Example Intermediate | Deprotection Conditions | Reference |
| Amine (Piperidine N) | tert-Butoxycarbonyl (Boc) | Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine | Trifluoroacetic Acid (TFA) | sci-hub.senih.gov |
| Amine (Piperidine N) | Benzyloxycarbonyl (Cbz) | N-Cbz protected amino precursors | Hydrogenolysis | google.com |
| Ketone (Piperidone C=O) | Ethylene Ketal | 1,4-Dioxa-8-azaspiro[4.5]decane | Acid-catalyzed hydrolysis | ontosight.ai |
| Carboxylic Acid | Benzyl Ester | Benzyl 8-hydroxy-7-(2-hydroxyethyl)-1-azaspiro[4.5]decane-1-carboxylate | Hydrogenolysis | nih.gov |
Chemical Transformations and Reactivity Profiles of 1 Azaspiro 4.5 Decan 8 Ol Derivatives
Regioselective and Chemoselective Functional Group Modifications of the Azaspiro[4.5]decan-8-ol Moiety
The presence of two distinct reactive sites, the nitrogen atom and the hydroxyl group, on the 1-azaspiro[4.5]decan-8-ol framework necessitates careful control of reaction conditions to achieve selective modifications. The inherent steric hindrance around the spirocyclic core can influence the accessibility of each functional group. Generally, the hydroxyl group is more sterically accessible than the nitrogen atom, which can favor reactions at the oxygen center.
Chemoselectivity can be achieved by choosing reagents that have a specific affinity for either the amine or the alcohol. For instance, reactions that are highly sensitive to the nucleophilicity of the reacting group can differentiate between the nitrogen and oxygen atoms. Furthermore, the electronic properties of substituents on the spirocycle can impact reactivity; electron-withdrawing groups can increase the rate of oxidation while potentially hindering substitution reactions. The strategic use of protecting groups is a cornerstone for achieving regioselectivity, allowing for the sequential functionalization of the nitrogen and oxygen atoms.
Transformations Involving the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)
The secondary hydroxyl group at the C-8 position is a versatile handle for a variety of chemical transformations.
Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 1-azaspiro[4.5]decan-8-one, using a range of common oxidizing agents. smolecule.com This transformation is pivotal for creating analogs with different biological activities.
Etherification: The formation of ethers is a common modification. For example, in related systems, methanolic sodium methoxide (B1231860) has been used to form methoxy (B1213986) ethers. google.com
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters, which can serve as prodrugs or alter the pharmacokinetic profile of the parent molecule. smolecule.com
| Transformation | Reagent Example(s) | Product Type | Reference(s) |
| Oxidation | Potassium permanganate (B83412) (KMnO4) | Ketone | |
| Etherification | Sodium methoxide in methanol | Methoxy ether | google.com |
| Esterification | Carboxylic acids | Ester | smolecule.com |
Reactions at the Nitrogen Atom (e.g., Alkylation, Acylation, Protection/Deprotection)
The secondary amine in the pyrrolidine (B122466) ring is a nucleophilic center that can participate in a variety of bond-forming reactions.
Alkylation: The nitrogen can be alkylated using alkyl halides or through reductive amination. google.com This allows for the introduction of a wide range of substituents, which can significantly influence the biological properties of the resulting derivatives.
Acylation: Acylation of the nitrogen atom with acyl chlorides or anhydrides under standard conditions, such as the Schotten-Baumann reaction, yields the corresponding amides. google.comnih.gov This modification is often used to introduce specific pharmacophores or to modulate the basicity of the nitrogen.
Protection/Deprotection: The nitrogen atom is commonly protected to allow for selective reactions at the hydroxyl group. A widely used protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347). sci-hub.se The Boc group is stable under many reaction conditions and can be readily removed under acidic conditions.
| Reaction | Reagent/Condition Example | Functional Group Formed | Reference(s) |
| Alkylation | Alkyl halide | Tertiary amine | google.com |
| Acylation | Acyl chloride | Amide | google.comnih.gov |
| Protection | Di-tert-butyl dicarbonate (Boc2O) | Carbamate (Boc-protected amine) | sci-hub.se |
Olefin Metathesis and Other Carbon-Carbon Bond-Forming Reactions on Spirocyclic Scaffolds
While specific examples for this compound are not prevalent in the provided results, the broader class of azaspirocyclic scaffolds is amenable to powerful carbon-carbon bond-forming reactions like olefin metathesis. Ring-closing metathesis (RCM) is a key strategy for the synthesis of spirocycles, often utilizing catalysts like Grubbs' first or second-generation catalysts. researchgate.netresearchgate.net This reaction can be used to construct one of the rings of the spirocycle or to build additional fused or spiro-fused ring systems onto the existing scaffold. researchgate.netacs.orgbeilstein-journals.orgmdpi.com
Other carbon-carbon bond-forming reactions applicable to precursors of azaspirocycles include:
Grignard additions researchgate.net
Suzuki-Miyaura cross-coupling researchgate.netdokumen.pub
Radical cyclizations libretexts.org
These methods allow for the elaboration of the carbon skeleton, providing access to a wide diversity of structurally complex molecules.
Rearrangement Reactions and their Mechanistic Implications
Rearrangement reactions offer a powerful tool for the synthesis and structural diversification of spirocyclic systems. The pinacol (B44631) rearrangement, a classic organic reaction, can be employed in the preparation of spiro[4.5]decanes. wikipedia.org This reaction typically involves the acid-promoted rearrangement of a 1,2-diol, where one of the hydroxyl groups is protonated and leaves as water, followed by the migration of a carbon-carbon bond to the resulting carbocation, ultimately forming a ketone.
In the context of azaspirocycles, rearrangement reactions can have significant mechanistic implications. For instance, the outcome of certain radical-promoted cyclizations can be influenced by the electronic nature of substituents, leading to the formation of either lactams or lactones. csic.es Gold(I)-catalyzed Claisen-type rearrangements of cyclic enynols have also been shown to be an efficient method for constructing spirocyclic ketones, including aza- and oxaspirocycles. acs.org These reactions proceed through a cationic allylic vinyl ether intermediate followed by a researchgate.netresearchgate.net-sigmatropic rearrangement. acs.org
Computational Chemistry and Theoretical Investigations of 1 Azaspiro 4.5 Decan 8 Ol
Conformational Analysis and Energetic Landscapes of Azaspiro[4.5]decanes
The conformational landscape of the 1-azaspiro[4.5]decane skeleton is a key determinant of its biological activity and chemical reactivity. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. iucr.org The pyrrolidine (B122466) ring, however, can exist in various conformations, often an envelope form where the spiro carbon atom acts as the "flap". iucr.org
Molecular Dynamics Simulations to Explore Conformational Flexibility
Molecular dynamics (MD) simulations are powerful tools for exploring the conformational flexibility of molecules like 1-azaspiro[4.5]decan-8-ol over time. nih.gov These simulations can reveal how the molecule behaves in different environments, such as in solution or when interacting with a biological target. By simulating the atomic motions, MD can identify the most accessible conformations and the energy barriers between them. This information is valuable for understanding how the molecule might bind to a receptor and for predicting its pharmacokinetic properties. While specific MD simulation data for this compound is not extensively published, the methodology is widely applied to similar spirocyclic systems to assess their dynamic behavior and binding affinities for biological targets. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of this compound. researchgate.netnih.gov These methods can be used to calculate a variety of molecular properties, including:
Electron Distribution and Molecular Orbitals: Understanding the distribution of electrons within the molecule helps to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting chemical reactivity.
Reaction Mechanisms: DFT calculations can be used to model the transition states of chemical reactions, providing insights into the reaction pathways and activation energies. researchgate.net For instance, such calculations have been used to propose mechanisms for the formation of related azaspiro compounds. researchgate.net
Spectroscopic Properties: As discussed in the next section, DFT can predict spectroscopic data that aids in experimental structure elucidation.
A study on related 1-thia-4-azaspiro[4.5]decane derivatives employed DFT to analyze their molecular geometry and electronic properties. nih.gov
Prediction of Spectroscopic Parameters to Aid Structural Elucidation
Computational methods are increasingly used to predict spectroscopic parameters, which can be compared with experimental data to confirm the structure of newly synthesized compounds. For this compound and its derivatives, the following spectroscopic data can be computationally predicted:
Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to help assign the signals in experimental NMR spectra. This is particularly useful for complex spirocyclic systems where signal overlap can be an issue. mmu.ac.uk
Infrared (IR) Spectra: The vibrational frequencies corresponding to different functional groups (e.g., O-H, N-H, C-O) can be calculated to aid in the interpretation of experimental IR spectra. researchgate.net
Mass Spectrometry (MS): While not a direct prediction of the entire spectrum, computational methods can help in understanding fragmentation patterns observed in mass spectrometry.
These computational predictions, when used in conjunction with experimental data, provide a powerful toolkit for unambiguous structural determination.
In Silico Assessment of Molecular Properties and Lead-Likeness
In the early stages of drug discovery, computational (in silico) methods are employed to assess the "drug-likeness" or "lead-likeness" of a compound. whiterose.ac.uk These assessments predict various physicochemical and pharmacokinetic properties based on the molecular structure. For this compound, these properties can be computationally estimated to gauge its potential as a starting point for drug design.
Table 1: Predicted Physicochemical Properties of Azaspiro Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Topological Polar Surface Area (TPSA) | LogP |
| trans-1-Azaspiro[4.5]decan-8-ol | C9H17NO | 155.24 | 32.26 | 1.4653 |
| 1-Oxa-8-azaspiro[4.5]decan-3-ol | C8H15NO2 | 157.21 | - | - |
| tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | C13H23NO4 | 257.33 | 71.18 | - |
Data sourced from computational chemistry predictions. chemscene.comambeed.com
Properties like the number of hydrogen bond donors and acceptors, rotatable bonds, and topological polar surface area (TPSA) are crucial for predicting oral bioavailability and membrane permeability. chemscene.comambeed.com The "lead-likeness" of a molecule is often assessed based on criteria such as molecular weight, lipophilicity (logP), and the number of heavy atoms. whiterose.ac.uk
Free Energy Perturbation (FEP) and Related Methods in Computational Design
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a biological target. chemrxiv.orgnih.gov This physics-based approach simulates the transformation of one molecule into another, allowing for the precise calculation of the free energy difference between them.
In the context of drug design involving the this compound scaffold, FEP could be used to:
Predict the impact of substituents: By computationally "mutating" the parent scaffold, FEP can predict how different functional groups at various positions on the azaspiro ring system will affect binding affinity to a target protein. nih.gov
Guide lead optimization: The insights gained from FEP calculations can guide medicinal chemists in prioritizing the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process. chemrxiv.org
While specific FEP studies on this compound are not widely reported, the application of FEP to other complex molecules in drug discovery programs has demonstrated its predictive power and utility in designing potent ligands. chemrxiv.orgnih.gov
Applications of 1 Azaspiro 4.5 Decan 8 Ol Derivatives in Medicinal Chemistry Research
Strategic Use of Spirocyclic Scaffolds in Drug Design and Discovery
Spirocycles are bicyclic systems where two rings are connected through a single, shared quaternary carbon atom. tandfonline.com This structural feature confers a distinct three-dimensional (3D) geometry, a significant advantage over the flat, two-dimensional structures common in many aromatic and heteroaromatic compounds used in drug discovery. tandfonline.comrsc.org The strategic incorporation of spirocyclic scaffolds, such as the 1-azaspiro[4.5]decan-8-ol core, into drug candidates is driven by several key benefits:
Enhanced Three-Dimensionality : The tetrahedral nature of the spiro carbon forces the attached rings into nearly perpendicular planes. e-bookshelf.de This inherent 3D architecture allows for the precise spatial projection of functional groups, enabling more complex and specific interactions with the three-dimensional binding sites of biological targets like proteins and enzymes. tandfonline.com
Conformational Rigidity : Spirocyclic systems possess a limited number of well-defined conformations, which reduces the entropic penalty upon binding to a target. researchgate.net This conformational constraint can lead to higher binding affinity and improved selectivity for the intended target over off-targets. rsc.orgtandfonline.com
Improved Physicochemical Properties : The higher fraction of sp3-hybridized carbon atoms (Fsp3) in spirocyclic compounds is associated with improved clinical success rates. bldpharm.com Introducing spirocyclic motifs can modulate key drug-like properties, such as increasing aqueous solubility and metabolic stability, while optimizing lipophilicity (LogP). bldpharm.comtandfonline.com For instance, replacing a morpholine (B109124) group with an azaspirocycle in melanin-concentrating hormone receptor 1 (MCHr1) antagonists led to lower lipophilicity and improved metabolic stability. bldpharm.com
Novelty and Intellectual Property : The structural complexity of spirocycles provides access to novel chemical space. rsc.org This allows for the development of new molecular entities with unique structures, which is advantageous for securing intellectual property rights. researchgate.netresearchgate.net
The this compound framework, containing a piperidine (B6355638) ring fused in a spiro fashion to a cyclohexanol (B46403) ring, is a prime example of an aza-spirocycle. rsc.org This class of compounds is particularly prominent in medicinal chemistry, with derivatives being explored for a wide array of biological targets. rsc.org
Structure-Activity Relationship (SAR) Studies of Functionalized Azaspiro[4.5]decanols
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of the this compound core, systematic modifications have been explored to understand how different functional groups and their positions influence biological activity.
For example, in the development of muscarinic M1 agonists based on a 1-oxa-8-azaspiro[4.5]decane skeleton (a closely related scaffold), SAR studies revealed critical insights. The parent compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17), showed potent but non-selective muscarinic activity. nih.gov Systematic modifications led to the discovery that introducing an ethyl group at the 2-position (compound 18) or a methylene (B1212753) group at the 3-position (compound 29) conferred preferential affinity for M1 receptors over M2 receptors. nih.gov
Similarly, SAR studies on N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives as influenza virus inhibitors demonstrated a well-defined relationship between structure and activity. asm.org The nature of the substituent on the carboxamide nitrogen was found to be critical for antiviral efficacy against influenza A/H3N2 strains.
The table below summarizes findings from SAR studies on various azaspiro[4.5]decane derivatives, illustrating the impact of structural modifications on biological outcomes.
| Scaffold | Modification | Biological Target/Activity | Key SAR Finding | Reference |
| 1-Oxa-8-azaspiro[4.5]decane | Substitution at C2 and C3 positions | Muscarinic M1 Receptor Agonism | An ethyl group at C2 or a methylene at C3 increased M1 receptor selectivity over M2 receptors. Agonist activity resided in the (-)-isomer. | nih.gov |
| 1-Thia-4-azaspiro[4.5]decane | N-acyl group modification | Anti-influenza Virus (H3N2) | The nature of the N-acyl group is critical for activity. A 2-hydroxybenzamide moiety showed potent inhibition. | asm.org |
| 1-Thia-4-azaspiro[4.5]decane | Substitution on the cyclohexyl ring | Anti-coronavirus (HCoV-229E) | A tert-butyl group at the C8 position of the spiro-cyclohexane ring combined with a 3-phenylpropanamide (B85529) side chain resulted in the most active compound (8n). | nih.gov |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one | Aromatic sulfonyl group and sugar linkage | Anticancer Activity | Linking a mannose moiety to the sulfonylazaspirodienone scaffold significantly improved antiproliferative activity against several cancer cell lines. | mdpi.com |
Design and Synthesis of Compound Libraries for Biological Screening
The generation of compound libraries with high structural diversity is a cornerstone of modern drug discovery, enabling the screening of thousands of compounds to identify initial "hits". The this compound scaffold is well-suited for inclusion in such libraries due to its inherent three-dimensionality and the potential for introducing multiple points of diversification.
Methodologies for creating these libraries often employ multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. One such approach is the tandem Ugi four-component condensation (U4CC) followed by an electrophilic ipso-iodocyclization. nih.gov This one-pot process has been successfully used to generate libraries of functionalized azaspiro[4.5]trienones, which are valuable intermediates for further chemical modification. nih.gov The products of this reaction are readily diversified and can be further modified using techniques like Suzuki coupling, demonstrating their utility as building blocks for creating larger, more complex libraries for biological screening. nih.gov
Diversity-oriented synthesis (DOS) is another strategy used to create collections of complex and diverse spirocyclic compounds. researchgate.net These approaches aim to broadly sample chemical space to identify novel scaffolds with potential biological activity. researchgate.net
Exploration as Ligands for Specific Biological Targets (e.g., Receptors, Enzymes)
Derivatives of the azaspiro[4.5]decane core have been investigated as selective ligands for a variety of important biological targets.
Sigma (σ) Receptors : A significant body of research has focused on developing azaspiro[4.5]decane derivatives as high-affinity ligands for sigma-1 (σ₁) receptors, which are implicated in neurological disorders and are overexpressed in some tumors. nih.govnih.gov For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (a related scaffold) was found to have a high affinity (Ki = 5.4 nM) for σ₁ receptors and showed promise for tumor imaging. nih.govresearchgate.net A series of 1-oxa-8-azaspiro[4.5]decane derivatives also exhibited nanomolar affinity for σ₁ receptors. nih.govresearchgate.net
Muscarinic Receptors : As mentioned previously, 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists for potential use in treating dementia. nih.gov Compounds were identified that showed preferential affinity for M1 receptors and stimulated phosphoinositide hydrolysis, a marker of M1 agonist activity. nih.gov
Enzyme Inhibitors : The azaspiro[4.5]decane scaffold has been incorporated into inhibitors for various enzymes. Derivatives of 1-oxa-8-azaspiro[4.5]decan-8-carboxamide have been patented as inhibitors of fatty acid amide hydrolase (FAAH), a target for treating pain and inflammation. google.com Additionally, the 1,4-dioxa-8-azaspiro[4.5]decane moiety has been used in the synthesis of potent inhibitors of anaplastic lymphoma kinase (ALK), a target in certain types of cancer. nii.ac.jp
Viral Proteins : Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have been identified as inhibitors of influenza virus hemagglutinin-mediated membrane fusion and as inhibitors of human coronavirus replication. asm.orgnih.gov
The table below presents the binding affinities of selected azaspiro[4.5]decane derivatives for their respective biological targets.
| Compound/Derivative | Biological Target | Binding Affinity (Ki) / Potency (IC50/EC50) | Reference |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) | Sigma-1 (σ₁) Receptor | Ki = 5.4 nM | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane series | Sigma-1 (σ₁) Receptor | Ki = 0.47 - 12.1 nM | nih.gov |
| (-)-2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one ((-)-18) | Muscarinic M1 Receptor | Ki = 240 nM | nih.gov |
| N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n) | Human Coronavirus 229E | EC50 = 5.5 µM | nih.gov |
| 4-(Aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivative (7j) | MDA-MB-231 Cancer Cells | IC50 = 0.05 µM | mdpi.com |
Lead Generation and Optimization Strategies Utilizing the Azaspiro[4.5]decanol Core
The azaspiro[4.5]decanol core serves as a valuable starting point for lead generation and optimization in drug discovery. e-bookshelf.de Lead generation often involves screening compound libraries containing the spirocyclic scaffold against a biological target. nih.gov Once an initial hit is identified, lead optimization focuses on systematically modifying the structure to improve its drug-like properties.
Strategies for optimizing leads based on the azaspiro[4.5]decanol core include:
Scaffold Hopping : This involves replacing a flexible or undesirable part of an existing drug molecule with the rigid azaspiro[4.5]decanol scaffold. tandfonline.com This can maintain the necessary orientation of key functional groups while improving properties like target selectivity and metabolic stability. tandfonline.combldpharm.com For example, replacing a piperazine (B1678402) ring in the PARP inhibitor Olaparib with a spirocyclic analogue resulted in a compound with greater specificity for PARP-1 and reduced cytotoxicity. tandfonline.com
Substituent Modification : Small functional groups can be added or modified at various positions on the piperidine or cyclohexanol rings of the core. This is done to probe interactions with the target's binding pocket and to fine-tune physicochemical properties. Computational modeling is often used to guide these modifications. nii.ac.jp
Stereochemical Control : The spirocyclic core often contains multiple stereocenters. tandfonline.com Synthesizing and testing individual stereoisomers is a critical optimization step, as biological activity frequently resides in only one enantiomer or diastereomer. tandfonline.comnih.gov
Methodologies for Radioligand Development and Evaluation
Radioligands are indispensable tools in drug discovery and nuclear medicine for visualizing and quantifying biological targets in vivo using techniques like Positron Emission Tomography (PET). The azaspiro[4.5]decane scaffold has been successfully used to develop PET radioligands for imaging σ₁ receptors in the brain and in tumors. nih.govnih.gov
The development and evaluation process for such a radioligand typically involves several key steps:
Design and Synthesis of a Precursor : A precursor molecule is designed for the final radiolabeling step. For labeling with fluorine-18 (B77423) ([¹⁸F]), a common strategy is to synthesize a derivative with a good leaving group, such as a tosylate or nosylate, at the position where the radioisotope will be introduced. nih.govresearchgate.net
Radiolabeling : The most common method for introducing [¹⁸F] is through nucleophilic substitution. The precursor is reacted with [¹⁸F]fluoride, which displaces the leaving group to form the final radiolabeled compound. This is often performed in an automated synthesis module to handle the radioactivity safely and efficiently. nih.govnih.gov For a 1-oxa-8-azaspiro[4.5]decane derivative, a radiochemical yield of 12-35% with high radiochemical purity (>99%) has been reported. nih.govresearchgate.net
In Vitro Evaluation : Before in vivo studies, the radioligand's binding characteristics are confirmed using in vitro techniques. This includes autoradiography on tissue sections rich in the target receptor to visualize the binding pattern. Blocking studies, where a known non-radioactive ligand for the target is co-administered, are used to confirm that the radioligand binds specifically to the intended target. nih.govnih.gov
In Vivo Evaluation : The radiolabeled compound is administered to animal models (e.g., mice or rats), and its distribution in the body over time is tracked using PET imaging or by measuring radioactivity in dissected tissues (biodistribution studies). diva-portal.org For a [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative, studies in mice showed high initial brain uptake. nih.govresearchgate.net Pre-treatment with a known σ₁ ligand significantly reduced the brain-to-blood ratio, confirming specific binding in vivo. nih.govresearchgate.net
These methodologies have demonstrated that derivatives of the this compound scaffold can be effectively developed into potent and specific radioligands for in vivo imaging applications. nih.gov
Broader Applications in Organic Synthesis and Materials Science
Role as Building Blocks and Precursors for Complex Organic Architectures
1-Azaspiro[4.5]decan-8-ol is recognized as a fundamental building block for the synthesis of more complex organic compounds. cymitquimica.com Its rigid spirocyclic structure provides a three-dimensional framework that is often sought in the design of pharmacologically active agents, as such scaffolds can enhance binding potency to biological targets. mmu.ac.uksci-hub.se The presence of both a hydroxyl group and a nitrogen atom provides two distinct points for chemical modification, allowing for the construction of diverse and complex molecular architectures.
The hydrochloride salt of this compound is commercially available and serves as a versatile starting material in synthetic projects. cymitquimica.comaccelachem.com Its utility as a scaffold is rooted in its ability to be elaborated into a variety of derivatives. The secondary amine can be functionalized through reactions like N-alkylation, acylation, or arylation, while the hydroxyl group can undergo oxidation, esterification, or etherification. This dual functionality makes it a precursor for creating libraries of spirocyclic compounds for screening in drug discovery and other applications.
| Property | Value | Reference |
|---|---|---|
| Compound Name | This compound | shachemlin.com |
| Molecular Formula | C9H17NO | shachemlin.com |
| Molecular Weight | 155.24 g/mol | shachemlin.com |
| Key Functional Groups | Secondary Amine, Secondary Alcohol | shachemlin.com |
| Commercial Form | Hydrochloride Salt (CAS: 2098016-73-8) | cymitquimica.comaccelachem.com |
| Primary Use | Scaffold for constructing complex molecules | cymitquimica.com |
Strategic Intermediates in the Total Synthesis of Natural Products
The azaspiro[4.5]decane core is a key structural feature in several biologically active natural products, making its synthesis a topic of significant interest. mmu.ac.uk While direct total syntheses starting from this compound are not prominently documented, the development of routes to this and closely related azaspiro[4.5]decane systems is crucial for accessing these complex molecules. mmu.ac.uk The scarcity of these compounds from their natural sources necessitates their chemical synthesis for further study. mmu.ac.uk
Examples of natural products featuring this core structure include:
Histrionicotoxin (B1235042) : A spirocyclic alkaloid found in the skin of certain poison dart frogs, which acts as a non-competitive inhibitor of nicotinic acetylcholine (B1216132) receptors. mmu.ac.uk
Pinnaic acid and Halichlorine : Marine alkaloids that possess anti-inflammatory properties. mmu.ac.uk
Fasicularin (B1248361) and Lepadiformine A : Tricyclic marine alkaloids whose syntheses have been approached using strategies that construct the azaspirocycle as a key step. acs.orgthieme-connect.com
Synthetic efforts toward these molecules often involve the construction of a functionalized 1-azaspiro[4.5]decane intermediate. For instance, a formal total synthesis of the immunosuppressant FR901483 utilized a one-pot reductive bis-alkylation method to construct the chiral aza-quaternary center of a 1-azaspirocycle. acs.org Similarly, the synthesis of fasicularin has been achieved through a strategy involving an aza-spirocyclization of an N-alkoxyamide to form a 1-azaspiro[4.5]decan-2-one derivative. thieme-connect.com These examples underscore the strategic importance of the 1-azaspiro[4.5]decane skeleton, for which this compound is a representative member, in the field of natural product total synthesis.
| Natural Product | Core Structure | Key Synthetic Intermediate Example | Reference |
|---|---|---|---|
| Histrionicotoxin | 6,6-Azaspirocycle | 6,6-spitonitrones | mmu.ac.uk |
| Pinnaic acid / Halichlorine | 6,5-Azaspirocycle | 6,5-spitonitrones | mmu.ac.uk |
| Fasicularin | 1-Azaspiro[4.5]decane | (±)-1-Methoxy-6-vinyl-1-azaspiro[4.5]decan-2-one | thieme-connect.com |
| FR901483 | 1-Azaspirocycle | Chiral 1-azaspiro[4.5]decan-6-one | acs.org |
Precursors for the Development of Advanced Materials with Tunable Properties
The unique chemical properties of the 1-azaspiro[4.5]decane scaffold make it a candidate for the development of new materials with specialized functions, such as coatings and polymers. The functional groups of this compound can be modified to create monomers suitable for polymerization. For example, the hydroxyl group can be reacted with acrylic acid or its derivatives to form an acrylate (B77674) monomer.
A study on a related compound, (8-Acryloyl-1,4-dithia-8-azaspiro[4.5]decan-2-yl)methyl acrylate, demonstrates this principle effectively. researchgate.net This monomer was used to synthesize a transparent hybrid photopolymer material. The resulting polymer films exhibited specific thermomechanical and optical properties, such as a high refractive index and a defined glass transition temperature, which could be tuned by altering the composition. researchgate.net This research highlights the potential of using functionalized azaspiro[4.5]decane derivatives as precursors for advanced materials. The core spirocyclic structure can impart rigidity and specific thermal properties to the resulting polymer network.
| Property | Observation | Reference |
|---|---|---|
| Material Type | Transparent hybrid inorganic-organic photopolymer | researchgate.net |
| Monomer | (8-Acryloyl-1,4-dithia-8-azaspiro[4.5]decan-2-yl)methyl acrylate | researchgate.net |
| Morphology | Homogeneous single-phase films | researchgate.net |
| Thermal Decomposition | Occurs at temperatures above ~280°C | researchgate.net |
| Glass Transition Temperature (Tg) | Tunable based on component ratio | researchgate.net |
| Topology | Network topology | researchgate.net |
Applications in Synthetic Method Development and Catalysis
The importance of the 1-azaspiro[4.5]decane scaffold has driven research into new and efficient synthetic methods for its construction. While this compound itself is not typically used as a catalyst, the development of catalytic and one-pot reactions to generate this core structure is an active area of synthetic chemistry. acs.orgrsc.org
Recent advances include:
Organocatalysis : An organocatalytic enantioselective conjugate addition of 2-nitrocyclohexanone (B1217707) to acrylaldehyde has been developed as a concise, two-step method to synthesize the chiral building block 1-azaspiro[4.5]decan-6-one. acs.org This highlights the use of catalysis to access these valuable spirocycles with high stereocontrol.
Photochemical Methods : A one-pot synthesis for various 1-azaspiro frameworks has been developed using a cascade reaction sequence initiated by the photooxidation of simple furan (B31954) precursors with singlet oxygen. rsc.org This method provides a novel and efficient entry into this class of compounds.
Transition Metal Catalysis : Copper-catalyzed multi-component reactions have been employed to synthesize complex thiazolidin-2-imines, where a derivative, 1,4-dioxaspiro[4.5]decan-8-one, was used as a key substrate to build the spirocyclic portion of the final molecule. nih.gov
These studies demonstrate that the 1-azaspiro[4.5]decane system is a significant target in synthetic method development. The creation of efficient, catalytic, and stereoselective routes to compounds like this compound and its analogues is crucial for enabling their broader use in medicinal chemistry and materials science.
Advanced Structural Characterization and Analytical Methodologies
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation Determination
Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a crystalline solid, providing precise coordinates of each atom in the molecule. This technique is indispensable for unambiguously establishing the relative and absolute stereochemistry of chiral centers and for analyzing the molecule's preferred conformation in the solid state.
For a molecule like 1-Azaspiro[4.5]decan-8-ol, which contains two stereocenters (at the C5 spiro-carbon and the C8 carbon bearing the hydroxyl group), X-ray crystallography can definitively determine the cis or trans relationship between the substituents on the two rings. If a single enantiomer is crystallized, the technique can also establish its absolute configuration.
While specific crystallographic data for the parent this compound is not widely published, analysis of closely related azaspiro[4.5]decane derivatives reveals key structural features. For instance, studies on substituted 1-azaspiro[4.5]decane systems show that the six-membered cyclohexane (B81311) ring typically adopts a stable chair conformation. iucr.orgiucr.org The five-membered pyrrolidine (B122466) or piperidine (B6355638) ring can exhibit various conformations, such as a twist or envelope, depending on its substituents. iucr.org
In a representative crystal structure of a related compound, (5′S,8′S)-3-(2,5-dimethylphenyl)-8-methoxy-3-nitro-1-azaspiro[4.5]decane-2,4-dione, the cyclohexane ring was found in a chair conformation, and the pyrrolidine ring adopted a twisted conformation. iucr.org The analysis provides precise bond lengths and angles, confirming the spirocyclic nature and the spatial arrangement of all substituent groups. Such studies are crucial for understanding how the molecule's specific 3D shape might influence its interactions with biological targets.
Table 1: Representative Crystallographic Data for an Azaspiro[4.5]decane Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.428 |
| b (Å) | 28.349 |
| c (Å) | 5.634 |
| Conformation | Cyclohexane: Chair |
Data derived from the analysis of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane. acs.org
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique molecular formula from the experimental mass-to-charge ratio (m/z).
For this compound, the molecular formula is C₉H₁₇NO. HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺. The theoretical exact mass of this ion can be calculated and compared to the measured value to confirm the molecular formula.
Table 2: HRMS Data for this compound
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M] | C₉H₁₇NO | 155.1310 |
| [M+H]⁺ | C₉H₁₈NO⁺ | 156.1383 |
In practice, HRMS analysis of related, more complex azaspiro[4.5]decan-8-ol derivatives has been used to validate their calculated formulas. For example, in the synthesis of (5S,6R,8R*)-6-(Isopropylamino)-1-methyl-1-azaspiro[4.5]decan-8-ol, HRMS was used to confirm the identity of a precursor, with the measured [M+H]⁺ value of 339.1735 closely matching the calculated value of 339.1737 for its molecular formula C₁₇H₂₇N₂O₃S. whiterose.ac.uk This demonstrates the power of the technique in verifying the outcome of a chemical synthesis. whiterose.ac.ukcardiff.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete chemical structure of a molecule in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, NMR allows for the assignment of every proton and carbon atom in the molecule, confirming its connectivity and providing information about its stereochemistry.
For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton environment. The chemical shift (δ) of each signal, its integration (proportional to the number of protons), and its multiplicity (splitting pattern) provide a wealth of structural information. For example, the proton on C8 attached to the hydroxyl group (H-8) would likely appear as a multiplet, with its chemical shift influenced by the electronegative oxygen atom. The protons on the carbons adjacent to the nitrogen atom (e.g., C1 and C4) would also have characteristic shifts.
The ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shifts would confirm the presence of the alcohol carbon (C8, ~60-75 ppm), the spiro-carbon (C5), and the various methylene (B1212753) groups in the two rings.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| C1 | ~45-55 | ~2.8-3.2 | m |
| C2, C3 | ~20-30 | ~1.6-2.0 | m |
| C4 | ~45-55 | ~2.8-3.2 | m |
| C5 (Spiro) | ~60-70 | - | - |
| C6, C10 | ~30-40 | ~1.5-1.9 | m |
| C7, C9 | ~25-35 | ~1.5-1.9 | m |
| C8 | ~65-75 | ~3.5-4.0 | m |
| OH | - | Variable | s (broad) |
| NH | - | Variable | s (broad) |
Note: These are estimated values. Actual spectra would be required for precise assignments. Data for related compounds can be found in the literature. chemicalbook.comchemicalbook.comnii.ac.jp
Two-dimensional NMR experiments are used to connect the signals. A COSY (Correlation Spectroscopy) experiment would show correlations between protons that are coupled (typically on adjacent carbons), helping to trace the proton network through each ring. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal it is directly attached to, while HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), which is essential for assigning quaternary carbons like the C5 spiro-center.
Chromatographic Techniques for Purity Assessment and Chiral Separation (e.g., SFC)
Chromatographic methods are fundamental for assessing the purity of a chemical sample and for separating mixtures, including the enantiomers of a chiral compound. While standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred method for chiral separations in the pharmaceutical industry. waters.comselvita.comchromatographyonline.com
Purity Assessment: Before any biological testing, the chemical and isomeric purity of this compound must be established. This is typically done using HPLC with a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD). researchgate.net This analysis can quantify the main compound and detect any achiral impurities, such as starting materials or by-products from the synthesis.
Chiral Separation: Since this compound is chiral, it exists as a pair of enantiomers. Separating these enantiomers is crucial, as they can have different pharmacological properties. SFC is particularly well-suited for this task. americanpharmaceuticalreview.com It uses supercritical CO₂ as the main mobile phase, often with a small amount of an alcohol modifier like methanol. chromatographyonline.com This "green" technique reduces organic solvent consumption and allows for faster separations and sample processing compared to traditional HPLC. selvita.com
The separation is achieved using a chiral stationary phase (CSP), typically based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose). The general workflow for developing a chiral SFC separation involves:
Screening: The racemic mixture is injected onto several different analytical-scale chiral columns with a generic gradient method to identify a CSP that shows baseline or partial separation.
Optimization: The method is fine-tuned by changing the modifier (e.g., methanol, ethanol), temperature, and pressure to maximize the resolution between the enantiomers.
Scale-up: The optimized analytical method is scaled to a preparative SFC system to isolate larger quantities of each enantiomer in high purity. Stacked injections are often used to maximize throughput. waters.com
The successful separation of the enantiomers allows for the isolated study of each one, which is a critical step in modern drug discovery and development.
Q & A
Q. What are the primary synthetic routes to 1-azaspiro[4.5]decan-8-ol, and how do their yields compare?
The compound is commonly synthesized via reduction of its ketone precursor, 1-azaspiro[4.5]decan-8-one. A typical method involves NaBH₄-mediated reduction in methanol at 0°C, followed by gradual warming to room temperature. This route achieves a yield of ~96% after purification by column chromatography . Alternative pathways include radical ipso-cyclization of N-propargylic β-enaminones using ZnBr₂/Oxone in MeCN/H₂O, though yields vary (61–72%) depending on substituents and protecting groups .
Q. How can the stereochemical purity of this compound be confirmed experimentally?
Stereochemical analysis requires a combination of techniques:
- NMR : Compare coupling constants (e.g., ) to distinguish axial vs. equatorial hydroxyl configurations.
- X-ray crystallography : Resolve crystal structures of derivatives (e.g., tert-butyl carbamate analogs) to confirm absolute configuration .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
Q. What are the key stability considerations for storing this compound?
The compound is stable under inert atmospheres at 0–6°C. Avoid exposure to oxidizing agents, excess heat, or moisture, as these may induce decomposition to CO/CO₂ . Storage in amber glass vials with desiccants (e.g., molecular sieves) is recommended.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity in radical-mediated cyclization to form this compound derivatives?
Radical ipso-cyclization proceeds via a spirocyclic transition state, where the propargyl group undergoes homolytic cleavage to generate a carbon-centered radical. This intermediate selectively attacks the aromatic ring at the para position due to resonance stabilization, forming the spirocenter. Computational studies (DFT) support this pathway, showing lower activation barriers for para-cyclization vs. ortho/meta pathways .
Q. How can structural modifications of this compound enhance its bioactivity in medicinal chemistry applications?
Key modifications include:
- N-Functionalization : Introducing sulfonyl (e.g., tosyl) or carbamate groups improves metabolic stability and binding affinity to targets like Ras proteins .
- Spiro-ring expansion : Replacing the 4,5-spiro system with 5,6- or 6,7-rings alters conformational flexibility, impacting receptor interactions .
- Hydroxyl substitution : Etherification (e.g., methylation) or acylation modulates solubility and membrane permeability .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
Impurities such as residual ketone precursors or dehydration byproducts require:
- LC-MS/MS : Detect low-abundance species using high-resolution mass spectrometry (e.g., Q-TOF) with ion mobility separation .
- Isotopic labeling : Use -labeled standards to differentiate impurities from matrix effects .
- Forced degradation studies : Expose the compound to heat, light, or acidic conditions to identify degradation pathways .
Q. How do solvent systems influence the reaction efficiency in spirocyclic ring formation?
Polar aprotic solvents (e.g., THF, MeCN) stabilize transition states in cyclization reactions by reducing charge dispersion. For example, MeCN/H₂O (4:1) enhances solubility of ionic intermediates in ZnBr₂/Oxone-mediated reactions, improving yields by 15–20% compared to pure MeCN . Conversely, nonpolar solvents (e.g., toluene) favor kinetic control in stereoselective syntheses .
Methodological Considerations
Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?
- Protecting group optimization : Use acid-labile groups (e.g., Boc) for intermediates requiring acidic workup .
- Flow chemistry : Continuous flow systems minimize side reactions in exothermic steps (e.g., NaBH₄ reductions) .
- Catalyst screening : Test Pd/Cu or Ru-based catalysts for cross-coupling steps to reduce steric hindrance .
Q. How can computational modeling guide the design of novel this compound analogs?
- Docking studies : Predict binding poses to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger .
- MD simulations : Assess conformational dynamics over 100-ns trajectories to identify rigidified regions for modification .
- QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with activity data to prioritize synthetic targets .
Q. What toxicological profiles should be assessed before advancing this compound derivatives to in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
